

synthesis of 2-(difluoromethoxy)cyclohexan-1-amine from cyclohexanone

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Compound of Interest

Compound Name: 2-(difluoromethoxy)cyclohexan-1-amine

CAS No.: 1807921-12-5

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An Application Note for the Synthesis of **2-(Difluoromethoxy)cyclohexan-1-amine** from Cyclohexanone

Abstract

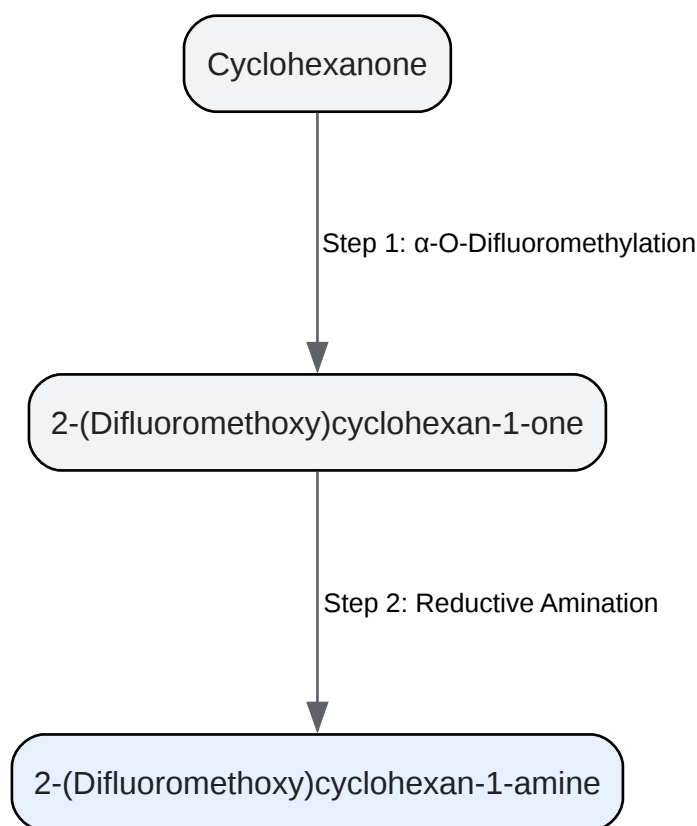
The difluoromethoxy (OCF₂H) group is a privileged structural motif in modern medicinal chemistry, valued for its ability to modulate physicochemical properties such as lipophilicity and metabolic stability, and for acting as a bioisostere for hydroxyl or thiol groups.[1][2][3] This application note provides a comprehensive, two-step synthetic protocol for the preparation of **2-(difluoromethoxy)cyclohexan-1-amine**, a valuable saturated carbocyclic building block, starting from the readily available cyclohexanone. The synthesis involves an initial α -O-difluoromethylation of the ketone followed by a robust reductive amination. This guide is intended for researchers in synthetic chemistry and drug development, offering detailed experimental procedures, mechanistic insights, and characterization data to ensure reliable and reproducible execution.

Introduction: The Strategic Value of the Difluoromethoxy Group

The incorporation of fluorine-containing functional groups is a cornerstone of contemporary drug design.[4] The difluoromethoxy group, in particular, offers a unique set of properties. It is weakly electron-withdrawing and increases lipophilicity to a lesser extent than the more common trifluoromethoxy group.[1] Crucially, the hydrogen atom of the OCF₂H group can act as a hydrogen bond donor, allowing it to mimic interactions of native functional groups like hydroxyls or amines while potentially enhancing metabolic stability.[2] The target molecule, **2-(difluoromethoxy)cyclohexan-1-amine**, combines this valuable functional group with a conformationally restricted cyclohexane scaffold, making it an attractive building block for novel therapeutics.

Overall Synthetic Strategy

The synthesis is designed as a two-stage process. The first stage introduces the difluoromethoxy moiety at the α -position to cyclohexanone, yielding the key intermediate 2-(difluoromethoxy)cyclohexan-1-one. The second stage converts this intermediate ketone into the target primary amine via a direct reductive amination.



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Diagram 1: High-level overview of the two-step synthesis.

Part 1: Synthesis of 2-(Difluoromethoxy)cyclohexan-1-one

Scientific Rationale and Mechanistic Insight

The introduction of the difluoromethoxy group adjacent to a carbonyl is achieved via the reaction of a ketone enolate with a source of difluorocarbene ($:CF_2$). Difluorocarbene can be generated from various precursors, including sodium chlorodifluoroacetate.[1][4] The mechanism involves the deprotonation of cyclohexanone by a suitable base to form the corresponding enolate. This nucleophilic enolate then attacks the electrophilic difluorocarbene. The choice of a non-nucleophilic, strong base is critical to favor enolate formation without competing side reactions.

Experimental Protocol: α-O-Difluoromethylation

Materials and Reagents

Reagent	CAS Number	Molecular Weight (g/mol)	Quantity (per 10 mmol scale)
Cyclohexanone	108-94-1	98.14	0.98 g (10 mmol, 1.0 eq)
Sodium Chlorodifluoroacetate	1895-21-2	152.46	3.81 g (25 mmol, 2.5 eq)
Potassium Carbonate (K ₂ CO ₃)	584-08-7	138.21	2.76 g (20 mmol, 2.0 eq)
N,N-Dimethylformamide (DMF)	68-12-2	73.09	50 mL
Diethyl Ether	60-29-7	74.12	For extraction
Saturated aq. NaCl (Brine)	7647-14-5	58.44	For washing
Anhydrous Magnesium Sulfate	7487-88-9	120.37	For drying

Procedure

- **Reaction Setup:** To a dry 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add cyclohexanone (1.0 eq) and anhydrous N,N-Dimethylformamide (DMF).
- **Base Addition:** Add potassium carbonate (2.0 eq) to the solution.
- **Heating:** Heat the stirred suspension to 90-100 °C under a nitrogen atmosphere.
- **Reagent Addition:** Once the reaction temperature is stable, add sodium chlorodifluoroacetate (2.5 eq) portion-wise over 1 hour. Caution: Gas evolution (CO₂) will occur. Ensure adequate ventilation and controlled addition to manage the effervescence.

- **Reaction Monitoring:** Monitor the reaction progress by Thin-Layer Chromatography (TLC) or GC-MS until the starting material is consumed (typically 4-6 hours).
- **Work-up:** Cool the reaction mixture to room temperature. Pour the mixture into 150 mL of cold water and transfer to a separatory funnel.
- **Extraction:** Extract the aqueous layer with diethyl ether (3 x 50 mL).
- **Washing:** Combine the organic layers and wash sequentially with water (2 x 50 mL) and brine (1 x 50 mL).
- **Drying and Concentration:** Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
- **Purification:** Purify the crude residue by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford 2-(difluoromethoxy)cyclohexan-1-one as a clear oil.

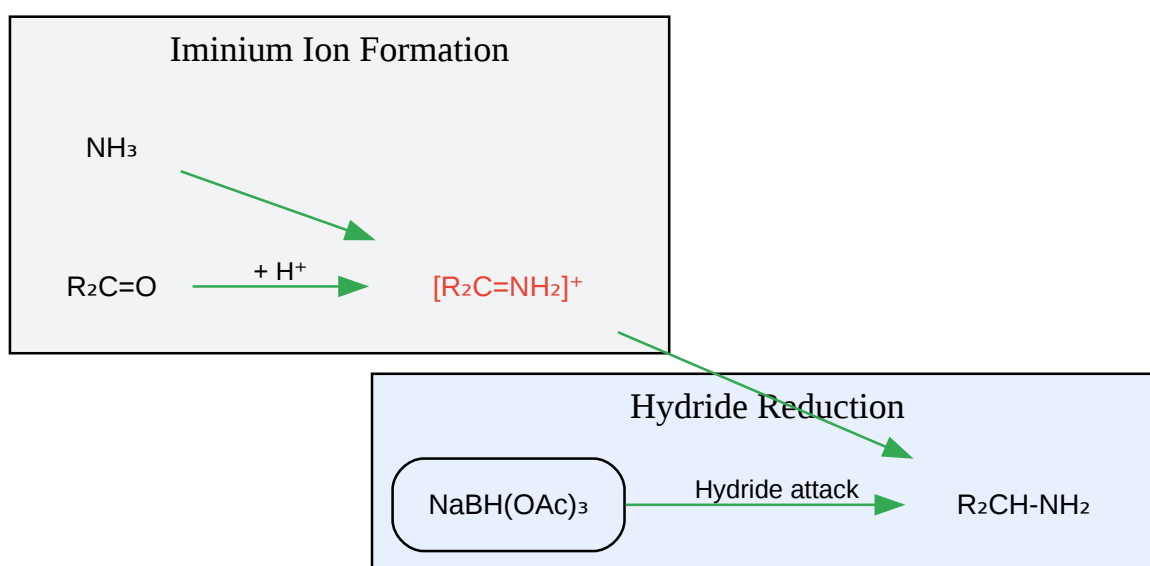
Characterization Data for 2-(Difluoromethoxy)cyclohexan-1-one

Property	Expected Value
Molecular Formula	C ₇ H ₁₀ F ₂ O ₂
Molecular Weight	164.15 g/mol [5]
Appearance	Colorless to pale yellow oil
¹ H NMR (CDCl ₃)	δ 6.1-6.5 (t, 1H, -OCF ₂ H), 4.5-4.7 (m, 1H), 1.6-2.5 (m, 8H)
¹⁹ F NMR (CDCl ₃)	δ -80 to -85 (d)
Mass Spec (EI)	m/z = 164 (M ⁺)

Part 2: Synthesis of 2-(Difluoromethoxy)cyclohexan-1-amine

Scientific Rationale and Mechanistic Insight

Reductive amination is a highly efficient method for forming C-N bonds and is a cornerstone of amine synthesis.[6] The reaction proceeds via the formation of an intermediate imine or enamine from the ketone and an amine source (here, ammonia), which is then reduced in situ. We have selected sodium triacetoxyborohydride (STAB) as the reducing agent. STAB is milder and more selective than reagents like sodium borohydride, capable of reducing the protonated iminium ion intermediate much faster than the starting ketone.[6] This selectivity prevents the side reaction of reducing the ketone to the corresponding alcohol. The use of ammonium acetate provides both the ammonia source and the mild acidic catalysis needed to promote imine formation.



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Diagram 2: Key steps in the reductive amination pathway.

Experimental Protocol: Reductive Amination

Materials and Reagents

Reagent	CAS Number	Molecular Weight (g/mol)	Quantity (per 5 mmol scale)
2-(Difluoromethoxy)cyclohexan-1-one	2306277-03-0	164.15	0.82 g (5 mmol, 1.0 eq)
Ammonium Acetate	631-61-8	77.08	3.85 g (50 mmol, 10 eq)
Sodium Triacetoxyborohydride (STAB)	56553-60-7	211.94	1.59 g (7.5 mmol, 1.5 eq)
Methanol (MeOH)	67-56-1	32.04	25 mL
Dichloromethane (DCM)	75-09-2	84.93	For extraction
Saturated aq. NaHCO ₃	144-55-8	84.01	For work-up
Anhydrous Sodium Sulfate	7757-82-6	142.04	For drying

Procedure

- **Reaction Setup:** In a 100 mL round-bottom flask, dissolve 2-(difluoromethoxy)cyclohexan-1-one (1.0 eq) and ammonium acetate (10 eq) in methanol. Stir the solution at room temperature for 30 minutes to facilitate imine/enamine formation.
- **Reducing Agent Addition:** Add sodium triacetoxyborohydride (STAB) (1.5 eq) to the solution in portions over 15 minutes. Note: The addition may cause slight bubbling.
- **Reaction Monitoring:** Stir the reaction mixture at room temperature. Monitor the reaction by TLC or LC-MS until complete consumption of the ketone intermediate (typically 2-4 hours).
- **Quenching:** Carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate (NaHCO₃) solution until gas evolution ceases.

- Extraction: Extract the aqueous mixture with dichloromethane (DCM) (3 x 30 mL).
- Washing and Drying: Combine the organic layers, wash with brine (1 x 30 mL), and dry over anhydrous sodium sulfate.
- Concentration: Filter the mixture and concentrate the filtrate under reduced pressure to yield the crude product.
- Purification: The crude amine can be purified by silica gel chromatography (eluting with a DCM/Methanol/NH₄OH gradient, e.g., 95:4.5:0.5) to yield the final product, **2-(difluoromethoxy)cyclohexan-1-amine**, as a mixture of diastereomers.

Characterization Data for 2-(Difluoromethoxy)cyclohexan-1-amine

Property	Expected Value
Molecular Formula	C ₇ H ₁₃ F ₂ NO
Molecular Weight	165.18 g/mol [7]
Appearance	Colorless oil or low-melting solid
¹ H NMR (CDCl ₃)	δ 5.9-6.3 (t, 1H, -OCF ₂ H), 3.5-3.8 (m, 1H), 2.8-3.1 (m, 1H), 1.2-2.0 (m, 10H, includes NH ₂)
¹⁹ F NMR (CDCl ₃)	δ -80 to -85 (m)
Mass Spec (ESI ⁺)	m/z = 166.1 (M+H) ⁺

Conclusion

This application note details a reliable and scalable two-step synthesis of **2-(difluoromethoxy)cyclohexan-1-amine** from cyclohexanone. The protocols employ well-established chemical transformations, providing researchers with a practical route to this valuable fluorinated building block. The mechanistic discussions and detailed procedures are designed to empower scientists in drug discovery and chemical development to confidently synthesize this and related compounds for their research programs.

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